4-(2-Methoxyphenyl)-2-oxo-6-(thiophen-2-yl)-1H-pyridine-3-carbonitrile
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Overview
Description
4-(2-Methoxyphenyl)-2-oxo-6-(thiophen-2-yl)-1H-pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a methoxyphenyl group, a thiophene ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-2-oxo-6-(thiophen-2-yl)-1H-pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with thiophene-2-carboxylic acid, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-2-oxo-6-(thiophen-2-yl)-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2-Methoxyphenyl)-2-oxo-6-(thiophen-2-yl)-1H-pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-2-oxo-6-(thiophen-2-yl)-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyphenyl)-2-oxo-6-(thiophen-2-yl)-1H-pyridine-3-carbonitrile: shares similarities with other pyridine and thiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group, thiophene ring, and nitrile group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H12N2O2S |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-2-oxo-6-thiophen-2-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H12N2O2S/c1-21-15-6-3-2-5-11(15)12-9-14(16-7-4-8-22-16)19-17(20)13(12)10-18/h2-9H,1H3,(H,19,20) |
InChI Key |
QDDUQPVTFBHIKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=O)NC(=C2)C3=CC=CS3)C#N |
Origin of Product |
United States |
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